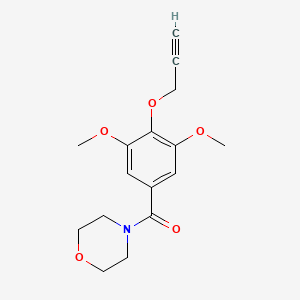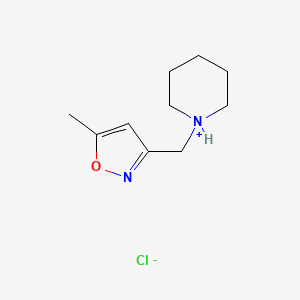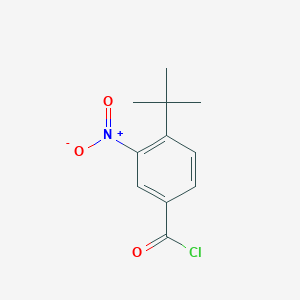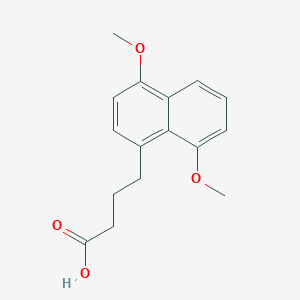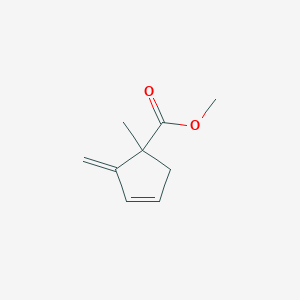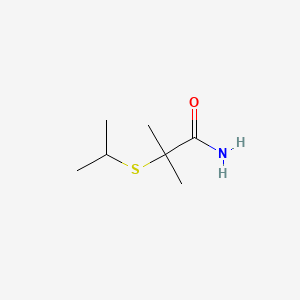
Propionamide, 2-isopropylthio-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-isopropylthio-2-methyl- involves specific reaction conditions and reagents. One common method includes the reaction of 2-isopropylthio-2-methylpropanoic acid with ammonia or an amine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Propionamide, 2-isopropylthio-2-methyl- often involves large-scale chemical reactors equipped with stirring and reflux units.
Chemical Reactions Analysis
Types of Reactions
Propionamide, 2-isopropylthio-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are usually conducted under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Propionamide, 2-isopropylthio-2-methyl- may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Propionamide, 2-isopropylthio-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propionamide, 2-isopropylthio-2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as protein synthesis and cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propionamide, 2-isopropylthio-2-methyl- include:
2-(6-methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal activities.
N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Exhibits significant antimicrobial properties.
Uniqueness
Propionamide, 2-isopropylthio-2-methyl- is unique due to its specific structural features and the presence of the isopropylthio group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63915-96-8 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C7H15NOS/c1-5(2)10-7(3,4)6(8)9/h5H,1-4H3,(H2,8,9) |
InChI Key |
PHUDGXZCRYIJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C)(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)

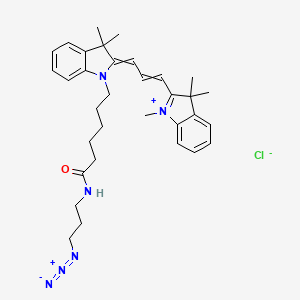
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
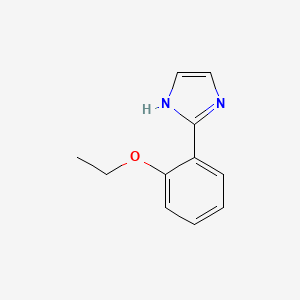
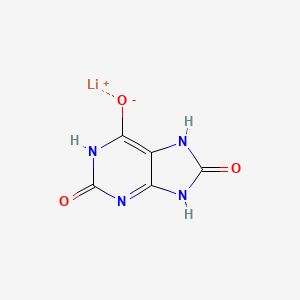

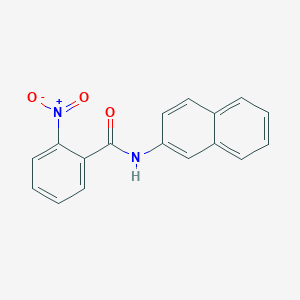
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
